molecular formula C9H5N3O5 B14359489 6,8-Dinitroisoquinolin-5-ol CAS No. 90909-09-4

6,8-Dinitroisoquinolin-5-ol

Cat. No.: B14359489
CAS No.: 90909-09-4
M. Wt: 235.15 g/mol
InChI Key: AQQONPOXAJIFKF-UHFFFAOYSA-N
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Description

6,8-Dinitroisoquinolin-5-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The compound this compound is characterized by the presence of two nitro groups at positions 6 and 8, and a hydroxyl group at position 5 on the isoquinoline ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dinitroisoquinolin-5-ol typically involves the nitration of isoquinolin-5-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the isoquinoline ring at the 6 and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available isoquinoline. The process includes:

    Nitration: Using a nitrating mixture of nitric acid and sulfuric acid.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dinitroisoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of 6,8-Dinitroisoquinolin-5-one.

    Reduction: Formation of 6,8-Diaminoisoquinolin-5-ol.

    Substitution: Formation of halogenated derivatives like 6,8-Dinitro-5-bromoisoquinolin-5-ol.

Scientific Research Applications

6,8-Dinitroisoquinolin-5-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6,8-Dinitroisoquinolin-5-ol involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function. The compound may also act as an inhibitor of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    6,8-Diaminoisoquinolin-5-ol: Similar structure but with amino groups instead of nitro groups.

    6,8-Dinitroquinolin-5-ol: Similar structure but with a quinoline ring instead of an isoquinoline ring.

    5-Nitroisoquinolin-8-ol: Similar structure but with a single nitro group.

Uniqueness

6,8-Dinitroisoquinolin-5-ol is unique due to the presence of two nitro groups and a hydroxyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

90909-09-4

Molecular Formula

C9H5N3O5

Molecular Weight

235.15 g/mol

IUPAC Name

6,8-dinitroisoquinolin-5-ol

InChI

InChI=1S/C9H5N3O5/c13-9-5-1-2-10-4-6(5)7(11(14)15)3-8(9)12(16)17/h1-4,13H

InChI Key

AQQONPOXAJIFKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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